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Compound of Interest

Compound Name: ADONA

Cat. No.: B6596476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the regulatory landscape for

Amiloride, a potassium-sparing diuretic also known by its chemical name 6-chloro-3,5-diamino-

2-pyrazinecarboxamide. This document is intended to assist researchers, scientists, and drug

development professionals in navigating the diverse regulatory requirements for this compound

in key international markets, including the United States, European Union, Canada, and

Australia.

Executive Summary
Amiloride is a well-established pharmaceutical compound with a primary mechanism of action

involving the inhibition of the epithelial sodium channel (ENaC). Its regulatory status varies

significantly across different countries, reflecting diverse national healthcare needs and

regulatory philosophies. While it is listed as an essential medicine by the World Health

Organization, its availability and approved indications are not uniform globally. This guide will

delve into the specific regulatory nuances, quantitative requirements, and experimental

protocols pertinent to Amiloride in major pharmaceutical markets.

Comparative Regulatory Landscape
The following table summarizes the key regulatory aspects of Amiloride across the United

States (FDA), European Union (EMA), Canada (Health Canada), and Australia (TGA).
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Regulatory
Aspect

United States
(FDA)

European
Union (EMA)

Canada
(Health
Canada)

Australia
(TGA)

Product Status

Approved.

Available as a

single agent and

in combination

with

hydrochlorothiazi

de.[1][2][3][4]

Approved in

some member

states. A

centralized

marketing

authorization for

an Amiloride-

containing

product (Frumil)

is noted.[5] An

orphan

designation for

cystic fibrosis

was granted in

2003 but

withdrawn in

2008.[6]

A product

containing

Amiloride

Hydrochloride

(MIDAMOR) was

previously

marketed but is

now listed as

"Cancelled Post

Market".[7]

Combination

products with

hydrochlorothiazi

de also have a

similar status.[8]

A 5mg Amiloride

tablet (KALURIL)

had its approval

lapsed on

November 30,

2018. A

combination

product with

hydrochlorothiazi

de is listed on

the

Pharmaceutical

Benefits Scheme

(PBS).[9]

Dosage Forms &

Strengths

Tablets: 5 mg

(Amiloride HCl).

[1][2]

Combination

tablets with

hydrochlorothiazi

de are also

available.

Tablets: Typically

in combination

with other

diuretics, e.g., 5

mg Amiloride HCl

with 40 mg

Furosemide.[5]

Tablets:

Previously 5 mg

(Amiloride HCl).

[7]

Tablets:

Previously 5 mg.

Impurity

Thresholds

Governed by ICH

Q3A/Q3B

guidelines.

Reporting

threshold for new

drug substances

is typically

≥0.05%.

Adheres to ICH

Q3A/Q3B

guidelines.[15]

[16][17][18][19]

Adheres to ICH

guidelines.

Adopts ICH

guidelines,

including Q3A/B

for impurities and

Q6A for

specifications.

[20][21]
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Identification

threshold is

generally 0.10%

or a daily intake

of 1.0 mg,

whichever is

lower.[10][11][12]

[13][14]

Dissolution

Testing

USP Apparatus 2

(Paddle) at 50

RPM in 900 mL

of 0.1 N HCl.

Acceptance

criteria: Not less

than 80% (Q) of

the labeled

amount

dissolved in 30

minutes.[22][23]

[24][25]

As per European

Pharmacopoeia

and product-

specific

marketing

authorization.

As per product

monograph,

generally

following USP or

other recognized

pharmacopeia.

As per

Therapeutic

Goods Orders,

often referencing

British

Pharmacopoeia

or USP.

Bioequivalence

Studies

For a 5 mg

tablet, a single-

dose, two-way

crossover in-vivo

study under

fasting and fed

conditions is

recommended.

The analyte to be

measured is

Amiloride in

plasma.

As per EMA

guidelines,

bioequivalence

studies are

required for

generic

applications.

Requirements

are outlined in

product-specific

guidance.

As per TGA

guidelines for

generic

medicines.
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Detailed methodologies for key experiments are crucial for regulatory submissions. The

following sections outline typical protocols for Amiloride hydrochloride analysis.

Assay and Identification by High-Performance Liquid
Chromatography (HPLC)
This method is used to determine the amount of Amiloride in the drug substance or product and

to identify it.

Chromatographic System:

Column: C18, 4.6 mm x 100-250 mm, 5 µm particle size.

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M KH₂PO₄, pH adjusted to 3.6)

and acetonitrile (e.g., 90:10 v/v).[26][27]

Flow Rate: 1.0 - 1.5 mL/min.[27]

Detector: UV spectrophotometer at 260 nm or 286 nm.[22][27]

Temperature: Ambient.

Standard Preparation:

Accurately weigh a suitable amount of USP Amiloride Hydrochloride Reference Standard.

Dissolve in a known volume of methanol to obtain a stock solution.

Dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL.

Sample Preparation (for Tablets):

Weigh and finely powder not fewer than 20 tablets.

Transfer an accurately weighed portion of the powder, equivalent to about 5 mg of

Amiloride HCl, to a 50-mL volumetric flask.[22]

Add a suitable volume of methanol and sonicate to dissolve.
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Dilute to volume with the mobile phase and mix well.

Filter a portion of the solution through a 0.45 µm filter.

Procedure:

Inject equal volumes of the standard and sample preparations into the chromatograph.

Record the peak areas for the major peaks.

Calculate the quantity, in mg, of Amiloride HCl in the portion of tablets taken. The retention

time of the major peak in the sample chromatogram should match that of the standard

chromatogram for identification.

Dissolution Test
This test measures the rate at which the drug substance dissolves from the tablet.

Apparatus: USP Apparatus 2 (Paddle).

Medium: 900 mL of 0.1 N hydrochloric acid.

Rotation Speed: 50 rpm.

Time: 30 minutes.

Procedure:

Place one tablet in each dissolution vessel.

After 30 minutes, withdraw a sample from each vessel and filter.

Determine the amount of Amiloride HCl dissolved by UV-Vis spectrophotometry at a

wavelength of approximately 363 nm, comparing with a standard solution of known

concentration.[22]

Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Amiloride HCl is

dissolved in 30 minutes.[22]
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Impurity Analysis
This is to detect and quantify any impurities in the drug substance.

Methodology: Typically performed using a validated stability-indicating HPLC method, similar

to the assay method but with a gradient elution to separate all potential impurities.

Reporting Thresholds (as per ICH Q3A/B):

Reporting Threshold: ≥ 0.05%

Identification Threshold: ≥ 0.10%

Qualification Threshold: ≥ 0.15%

Procedure:

Analyze the sample using the validated HPLC method.

Identify and quantify any peaks other than the main Amiloride peak.

Compare the levels of impurities against the established thresholds.
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Caption: Mechanism of Amiloride in treating Liddle Syndrome by inhibiting the ENaC.

Experimental Workflow for Amiloride HPLC Assay
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Caption: Workflow for the HPLC assay of Amiloride tablets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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